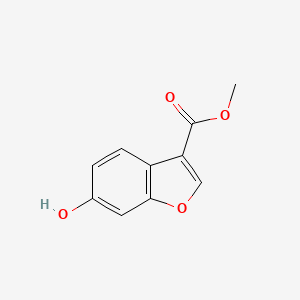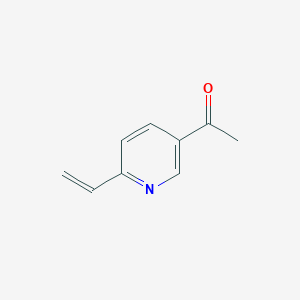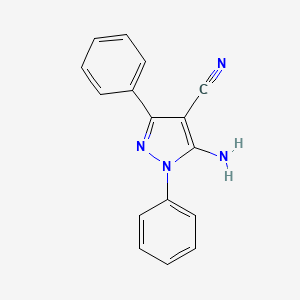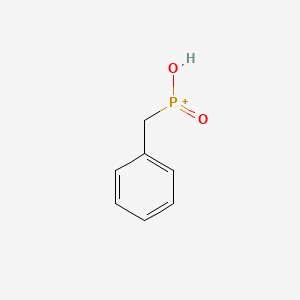
3-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid
Vue d'ensemble
Description
3-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid is a derivative of cinnamic acid, characterized by the presence of a fluorine atom at the 3-position and a methoxy group at the 4-position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid can be achieved through several methods. One common approach involves the Perkin reaction, where benzaldehyde derivatives react with acetic anhydride in the presence of a base to form cinnamic acid derivatives . Another method includes the Heck reaction, which involves the palladium-catalyzed coupling of aryl halides with alkenes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The choice of method depends on factors such as yield, cost, and environmental impact. The Perkin reaction and Heck reaction are both scalable and can be optimized for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a hydroxyl group, forming 3-fluoro-4-hydroxy-cinnamic acid.
Reduction: The double bond in the cinnamic acid moiety can be reduced to form 3-fluoro-4-methoxy-phenylpropanoic acid.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include 3-fluoro-4-hydroxy-cinnamic acid, 3-fluoro-4-methoxy-phenylpropanoic acid, and various substituted derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
3-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid involves its interaction with various molecular targets. The presence of the fluorine atom enhances its ability to form hydrogen bonds and interact with biological molecules. This compound can inhibit enzymes involved in metabolic pathways, leading to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxy-4-hydroxy-cinnamic acid: Known for its antioxidant properties.
3,4-Dimethoxycinnamic acid: Studied for its ability to prevent amyloid transformation in neurodegenerative diseases.
3-Methoxy-4-acetamidoxycinnamic acid: Investigated for its antimicrobial activity.
Uniqueness
3-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable molecule for various applications .
Propriétés
Formule moléculaire |
C10H9FO3 |
|---|---|
Poids moléculaire |
196.17 g/mol |
Nom IUPAC |
3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9FO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13) |
Clé InChI |
VKZYEBQHWQTZKA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C=CC(=O)O)F |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Nitrobenzo[d]isoxazol-3-amine](/img/structure/B8804605.png)

![7-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B8804624.png)


![2-(3,4-Dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B8804646.png)
![7-hydroxyimidazo[1,2-a]pyridine-3-carboxylic Acid](/img/structure/B8804652.png)


![methyl 4H-thieno[3,2-b]pyrrole-2-carboxylate](/img/structure/B8804688.png)


